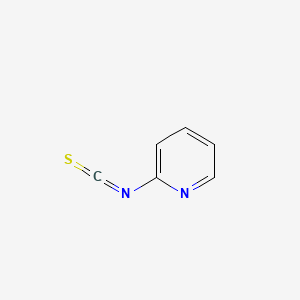

2-Isothiocyanatopyridine

Description

Significance and Research Context of Isothiocyanate Chemistry

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S. This group's unique electronic structure, particularly the electrophilic nature of the carbon atom, imparts a high degree of reactivity, making ITCs valuable intermediates in organic synthesis. They readily react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively. This reactivity is fundamental to their extensive use as building blocks for a wide array of nitrogen- and sulfur-containing heterocyclic compounds. mdpi.com

Beyond their utility in synthesis, isothiocyanates are a subject of intense research due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. vulcanchem.comthieme-connect.com This broad spectrum of bioactivity has made them attractive targets in medicinal chemistry and agrochemical research. vulcanchem.comsmolecule.com The study of 2-isothiocyanatopyridine is situated within this larger context, exploring how the incorporation of a pyridine (B92270) ring influences the characteristic reactivity and potential applications of the isothiocyanate group.

Historical Trajectories in the Study of this compound

The synthesis of isothiocyanates has been a focus of chemical research for nearly a century. thieme-connect.com Early and classic methods for preparing these compounds often involved the use of thiophosgene (B130339) or its surrogates. mdpi.com For instance, the reaction of 2-aminopyridine (B139424) with thiophosgene provided a direct route to this compound. researchgate.net However, the high toxicity of thiophosgene spurred the development of alternative synthetic pathways. mdpi.com

A significant advancement was the two-step approach first reported in 1977, which involves the decomposition of dithiocarbamate (B8719985) salts. mdpi.com In this method, the precursor, 2-aminopyridine, is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. mdpi.comthieme-connect.com Research in this area also highlighted the specific challenges related to pyridyl isothiocyanates; the synthesis of ITCs from aminopyridines proved to be more difficult than from their aryl amine counterparts due to the lower nucleophilicity of the pyridyl amine precursors. mdpi.com This challenge has driven further innovation in the synthetic methodology for this class of compounds.

Scope of Contemporary Academic Research on this compound

Current academic research on this compound is multifaceted, primarily focusing on its applications in organic synthesis and coordination chemistry. A major area of investigation is its use as a versatile synthon for constructing complex heterocyclic systems. The reactivity of the isothiocyanate group allows it to participate in various transformations, including nucleophilic additions and cycloaddition reactions, to create novel molecular scaffolds of interest in pharmaceutical and materials science. For example, it can undergo [3+2] cycloaddition reactions with isocyanides to generate new heterocyclic structures.

In recent years, significant effort has been directed towards developing more efficient, safer, and environmentally friendly synthetic methods. This includes the development of one-pot procedures that avoid the isolation of intermediates and the use of hazardous reagents. mdpi.comresearchgate.net A notable one-pot method involves the iron(III) chloride-mediated desulfurization of a dithiocarbamate salt that is generated in situ from 2-aminopyridine and carbon disulfide. mdpi.comvulcanchem.com

Furthermore, this compound and its derivatives are explored as ligands in coordination chemistry. The pyridine nitrogen atom, along with the isothiocyanate group, can coordinate with transition metal ions to form stable complexes. bme.huacs.orgjscimedcentral.com Research in this domain investigates the structural, spectroscopic, and electrochemical properties of these metal complexes. bme.huacs.org

Table 1: Physicochemical Properties of this compound

Table 2: One-Pot Synthesis of Various Pyridyl Isothiocyanates

This table details the results from a one-pot synthesis method for various substituted pyridyl isothiocyanates, showcasing the versatility of modern synthetic approaches. mdpi.com

Table 3: Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJPRCMYUOOTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200621 | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-45-0 | |

| Record name | 2-Isothiocyanatopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52648-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Isothiocyanatopyridine

Established Synthetic Routes to 2-Isothiocyanatopyridine

The conversion of substituted aminopyridines into their isothiocyanate counterparts presents unique challenges compared to the synthesis of aryl isothiocyanates, primarily due to the reduced nucleophilicity of the pyridyl amine. mdpi.comnih.gov Nonetheless, effective routes have been developed and optimized to afford this compound.

Decomposition of Dithiocarbamate (B8719985) Salts

A predominant and versatile method for synthesizing isothiocyanates involves a two-step sequence: the formation of a dithiocarbamate salt followed by its decomposition, or desulfurization, to yield the target isothiocyanate. nih.govchemrxiv.org This approach can often be performed as a one-pot process, where the dithiocarbamate intermediate is generated in situ and then converted without isolation. mdpi.comnih.gov

The initial step in this synthetic pathway is the formation of a dithiocarbamate salt. This is typically achieved by reacting the primary amine, in this case, 2-aminopyridine (B139424), with carbon disulfide in the presence of a suitable base. nih.govorganic-chemistry.org The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the carbon atom of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a second equivalent of the base to form the stable dithiocarbamate salt. nih.gov The synthesis of pyridyl dithiocarbamates can be more challenging than that of their aryl counterparts due to the lower nucleophilicity of the starting aminopyridines. nih.govchemrxiv.org

Once the dithiocarbamate salt is formed, the crucial next step is desulfurization to form the N=C=S group. A variety of desulfurizing agents have been developed for this transformation. chemrxiv.orgmdpi.com The choice of reagent is critical and can significantly impact the reaction's efficiency and yield.

A highly effective method for the synthesis of pyridyl isothiocyanates involves the use of aqueous iron(III) chloride (FeCl₃·6H₂O) as the desulfurizing agent. mdpi.comcbijournal.com This approach has proven successful for a range of aminopyridines. mdpi.com Other commonly employed desulfurization agents for the conversion of dithiocarbamates to isothiocyanates include tosyl chloride (TsCl), sodium persulfate (Na₂S₂O₈), hydrogen peroxide (H₂O₂), and iodine. nih.govorganic-chemistry.orgrsc.org The reaction with tosyl chloride, for instance, proceeds via an in situ generated dithiocarbamic acid salt, which decomposes into the isothiocyanate within 30 minutes at room temperature for many substrates. nih.govorganic-chemistry.org

| Desulfurization Agent | Typical Reaction Conditions | Applicability Notes |

|---|---|---|

| Iron(III) Chloride (FeCl₃·6H₂O) | Aqueous solution, Room Temperature, 1 hour | Particularly effective for pyridyl isothiocyanates in a one-pot process. mdpi.comnih.gov |

| Tosyl Chloride (TsCl) | Triethylamine (B128534), Room Temperature, ~30 minutes | Facile and general protocol for various alkyl and aryl amines. organic-chemistry.org |

| Sodium Persulfate (Na₂S₂O₈) | Aqueous solvent, Basic conditions | A green and practical method, tolerating a wide range of functional groups. rsc.org |

| Hydrogen Peroxide (H₂O₂) | Water and protic solvents | Considered a good overall method for non-chiral isothiocyanates. nih.gov |

| Iodine (I₂) | Sodium bicarbonate, Water/Ethyl acetate (B1210297) biphasic medium | An improved, efficient procedure with a short reaction time (15 minutes). cbijournal.com |

1,4-Diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (B95107) (THF) was identified as an optimal combination for many aminopyridine substrates. mdpi.comcbijournal.com For particularly electron-deficient pyridyl amines, which exhibit even weaker nucleophilicity, a stronger base such as sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) is required to facilitate the initial reaction with carbon disulfide. mdpi.comorganic-chemistry.org

| Base | Solvent | Substrate Suitability | Observed Yield (Model Reaction) |

|---|---|---|---|

| Triethylamine (Et₃N) | THF | Ineffective for pyridyl amines | 0% mdpi.com |

| Pyridine (B92270) | THF | Ineffective for pyridyl amines | 0% mdpi.com |

| DBU | THF | Effective | 65% mdpi.com |

| DABCO | CH₂Cl₂ | Effective | 71% mdpi.com |

| DABCO | DMF | Effective | 78% mdpi.com |

| DABCO | THF | Optimal for general pyridyl amines | 85% mdpi.com |

| Sodium Hydride (NaH) | DMF | Optimal for highly electron-deficient pyridyl amines | Good to moderate yields mdpi.com |

Yields are based on a model reaction for 2-chloro-5-isothiocyanatopyridine (B3035513) as reported in the literature. mdpi.com

Direct Thiocarbonyl Transfer Approaches

An alternative to the dithiocarbamate route is the direct conversion of a primary amine to an isothiocyanate using a thiocarbonyl transfer reagent. These reagents deliver the C=S moiety in a single step.

The classic and most well-known method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govnih.govresearchgate.net This reaction is typically carried out in the presence of a base, such as calcium carbonate or sodium bicarbonate, to neutralize the hydrogen chloride byproduct. researchgate.netingentaconnect.com Thiophosgene is a highly reactive electrophile, and its reaction with nucleophiles like 2-aminopyridine readily forms the isothiocyanate. moltuslab.commoltuslab.com

Despite its effectiveness, the use of thiophosgene is often limited due to its high toxicity and moisture sensitivity. organic-chemistry.orgmdpi.com Consequently, various alternative "thiocarbonyl transfer" reagents have been developed to circumvent these issues, although thiophosgene remains a fundamental reagent in this class. nih.govchemrxiv.org The reaction mechanism is believed to proceed through an intermediate isothiocyanate, which can then undergo further reactions if other nucleophilic groups are present. nih.gov

Utilization of Alternative Thiocarbonyl Transfer Reagents

The traditional synthesis of isothiocyanates often involves highly toxic and volatile reagents like thiophosgene. To mitigate these hazards, several alternative thiocarbonyl transfer reagents have been developed. These reagents react with the primary amino group of 2-aminopyridine to form the isothiocyanate functionality under milder and safer conditions. For pyridyl-substituted isothiocyanates, where the starting amine is less reactive, the choice of an effective thiocarbonylating agent is crucial. nih.gov

Two prominent examples of such reagents are 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate (DPT).

1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is a stable, crystalline solid that serves as an effective thiophosgene equivalent. The reaction proceeds by the nucleophilic attack of 2-aminopyridine on TCDI, leading to the formation of an intermediate which then eliminates imidazole (B134444) to furnish this compound. A general procedure involves stirring the amine with TCDI in a suitable solvent like dichloromethane (B109758) at room temperature. beilstein-journals.org The reaction is typically clean, and the byproducts are easily removed.

Di-2-pyridyl thionocarbonate (DPT): DPT is another valuable reagent for this transformation. mdpi.com Its reaction with 2-aminopyridine provides the desired isothiocyanate, often in good yields. The use of DPT can be advantageous in cases where TCDI fails to provide satisfactory results. nih.gov

These alternative reagents offer a significant improvement in safety and handling compared to thiophosgene and are particularly well-suited for the synthesis of heterocyclic isothiocyanates like this compound.

| Reagent | Structure | Key Advantages |

| 1,1'-Thiocarbonyldiimidazole (TCDI) |  | Solid, stable, safer than thiophosgene, clean reaction profile. |

| Di-2-pyridyl thionocarbonate (DPT) |  | Effective for less nucleophilic amines, good yields. |

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic organic chemistry have introduced several novel techniques for the preparation of isothiocyanates, including this compound. These methods often feature enhanced reaction rates, higher yields, and unique reaction pathways.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. bu.edu.egslideshare.net For the synthesis of this compound, microwave irradiation can be applied to the classical reaction of 2-aminopyridine with carbon disulfide and a desulfurizing agent. The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. rsc.orgasianpubs.org

A typical microwave-assisted protocol would involve charging a sealed microwave vial with 2-aminopyridine, carbon disulfide, a base (such as triethylamine or DBU), and a desulfurization agent in a suitable solvent. researchgate.net The mixture is then subjected to microwave irradiation at a set temperature for a short duration (e.g., 3-15 minutes). rsc.orgasianpubs.org This rapid and efficient heating promotes the formation of the intermediate dithiocarbamate salt and its subsequent conversion to this compound. The significant rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. asianpubs.org

The Staudinger/aza-Wittig reaction sequence provides a pathway to isothiocyanates from organic azides, thus avoiding the direct use of primary amines. scispace.com This method is particularly valuable as it proceeds under mild and neutral conditions. The reaction involves two key steps:

Staudinger Reaction: An organic azide (B81097) (in this case, 2-azidopyridine) reacts with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide, also known as an iminophosphorane. nih.gov

Aza-Wittig Reaction: The in situ generated iminophosphorane is then treated with carbon disulfide. The iminophosphorane attacks the carbon disulfide, leading to a cycloadduct that fragments to yield the desired isothiocyanate (this compound) and triphenylphosphine sulfide. nih.gov

This methodology is step-economical and offers the advantage of using readily available azides as starting materials. asianpubs.org The reaction is highly chemoselective and tolerates a wide variety of functional groups.

Direct C-H functionalization is a highly sought-after strategy in modern organic synthesis as it allows for the formation of carbon-heteroatom bonds without the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org While metal-catalyzed C-H functionalization of pyridines for arylation and alkylation is well-established, the direct C-H sulfurization to form an isothiocyanate is a less common transformation.

Theoretically, a metal catalyst could mediate the direct reaction between the C-H bond at the 2-position of the pyridine ring and a sulfur source to install the isothiocyanate group. However, the development of such a direct C-H isothiocyanation of pyridine remains a significant challenge and is not a well-established method for the synthesis of this compound. Current research on pyridine C-H functionalization primarily focuses on the formation of C-C, C-N, and C-O bonds. beilstein-journals.orgnih.gov The direct installation of a sulfur-containing group like isothiocyanate via C-H activation is an area with potential for future development but is not a standard synthetic route at present.

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electrical current to drive chemical reactions, often avoiding the need for harsh reagents. A practical and high-yielding electrochemical method has been developed for the preparation of both aliphatic and aromatic isothiocyanates from the corresponding primary amine and carbon disulfide.

This method can be applied to the synthesis of this compound. The process involves the electrolysis of a solution containing 2-aminopyridine and carbon disulfide. The reaction likely proceeds via the formation of a dithiocarbamate salt in situ, which is then electrochemically oxidized at the anode to form the isothiocyanate. This approach is advantageous as it often operates under mild conditions, avoids the use of chemical oxidants or desulfurization agents, and can be performed without a supporting electrolyte, simplifying the workup procedure. The high functional group tolerance and efficiency make electrosynthesis a promising modern technique for producing this compound.

Comparative Analysis of this compound Synthesis Methodologies

The choice of synthetic methodology for this compound depends on several factors, including scale, available starting materials, required purity, and considerations for safety and environmental impact. Each method possesses distinct advantages and disadvantages.

The traditional one-pot method starting from 2-aminopyridine and carbon disulfide, followed by desulfurization with reagents like iron(III) chloride, is a robust and widely used procedure. nih.gov It is effective for a range of substituted pyridyl amines and can provide good to excellent yields (up to 96% for some derivatives). nih.gov However, it requires stoichiometric amounts of a desulfurizing agent, which can complicate purification.

Alternative thiocarbonyl transfer reagents like TCDI offer a significant safety improvement over toxic thiophosgene. They are well-suited for laboratory-scale synthesis, providing clean reactions and straightforward workups. beilstein-journals.org The primary drawback can be the cost and availability of these specialized reagents compared to bulk chemicals like carbon disulfide.

Microwave-assisted synthesis provides a substantial advantage in terms of reaction speed, often reducing multi-hour procedures to mere minutes. asianpubs.org This can lead to higher throughput and potentially improved energy efficiency. The yields are often comparable to or better than conventional heating methods. The main consideration is the requirement for specialized microwave reactor equipment.

Electrochemical synthesis represents a modern, green chemistry approach. It avoids bulk chemical oxidants and desulfurizing agents, minimizing waste. The reactions are typically high-yielding and operate under mild conditions. The main limitation is the need for specialized electrochemical equipment and optimization of reaction parameters like current density and electrode materials.

Metal-catalyzed C-H sulfurization remains a largely undeveloped strategy for this specific transformation. While holding the promise of ultimate synthetic efficiency by directly functionalizing the pyridine core, practical and reliable protocols have yet to be established.

The following table provides a comparative overview of these methodologies:

| Methodology | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| One-Pot (Dithiocarbamate) | 2-Aminopyridine | CS₂, Base (e.g., DABCO), FeCl₃·6H₂O | Room Temperature, 1-2 hours | High yields, readily available reagents | Requires stoichiometric desulfurizing agent, potential for metal contamination |

| Alternative Transfer Reagents | 2-Aminopyridine | 1,1'-Thiocarbonyldiimidazole (TCDI) | Room Temperature, 1 hour | Avoids toxic thiophosgene, clean reaction | Reagent cost and availability |

| Microwave-Assisted Synthesis | 2-Aminopyridine | CS₂, Base, Desulfurizing Agent | Elevated Temperature (e.g., 90-100°C), 3-15 minutes | Drastically reduced reaction times, often higher yields | Requires specialized equipment |

| Staudinger/Aza-Wittig | 2-Azidopyridine | PPh₃, CS₂ | Room Temperature | Mild, neutral conditions, high chemoselectivity | Requires synthesis of azide precursor |

| Electrochemical Synthesis | 2-Aminopyridine | CS₂ | Constant current, mild conditions | Green, avoids chemical oxidants, high yields | Requires specialized electrochemical setup |

| Metal-Catalyzed C-H Sulfurization | Pyridine | Sulfur source, Metal catalyst | (Theoretical) | Potentially most atom-economical | Not yet developed/established for this transformation |

Yield Optimization and Scalability Considerations in Industrial and Academic Settings

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and ensure the economic viability of the process, both in academic laboratories and on an industrial scale. A prevalent method for the synthesis of pyridyl isothiocyanates involves the desulfurization of dithiocarbamate salts, which are generated in situ from the corresponding aminopyridine.

In an academic setting, a one-pot procedure has been developed starting from 2-aminopyridine. This method typically involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent. The choice of base and solvent is critical for optimizing the yield. For instance, in the synthesis of a related compound, 2-chloro-5-isothiocyanatopyridine, various bases and solvents were screened, with 1,4-diazabicyclo[2.2.2]octane (DABCO) in tetrahydrofuran (THF) proving to be an effective combination. rsc.orgnih.gov For less reactive, electron-deficient aminopyridines, stronger bases like sodium hydride (NaH) in dimethylformamide (DMF) can be employed to facilitate the initial formation of the dithiocarbamate salt. rsc.orgnih.gov

The selection of the desulfurizing agent also plays a pivotal role. While traditional methods often relied on toxic reagents like thiophosgene, modern approaches utilize safer and more manageable alternatives. Aqueous iron(III) chloride (FeCl₃·6H₂O) has been successfully used as a desulfurizing agent in a one-pot process, offering a more environmentally friendly option. rsc.orgnih.gov The optimization of stoichiometry, reaction time, and temperature are all crucial parameters that are fine-tuned to achieve high yields. For example, aminopyridines with electron-donating groups have been shown to react faster and produce higher yields, in some cases up to 96%. rsc.orgmdpi.com

Table 1: Optimization of Reaction Conditions for Pyridyl Isothiocyanate Synthesis

| Entry | Starting Amine | Base | Solvent | Desulfurizing Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | DABCO | THF | FeCl₃·6H₂O | Good |

| 2 | 2-Amino-5-chloropyridine | DABCO | THF | FeCl₃·6H₂O | 73-83% |

This table is illustrative and based on findings for similar pyridyl isothiocyanates.

From an industrial perspective, scalability is a primary concern. The transition from laboratory-scale batches to pilot plant and full-scale production requires careful consideration of factors such as cost of raw materials, process safety, waste management, and the robustness of the synthetic route. One-pot processes are generally favored in industrial settings as they reduce the number of unit operations, minimize waste, and can lead to lower capital and operational costs. nih.gov A general and facile one-pot protocol for the preparation of a broad range of isothiocyanates, which is suitable for scale-up activities, has been reported. semanticscholar.orgresearchgate.net The use of readily available and inexpensive reagents is paramount. For instance, methods utilizing carbon disulfide and a suitable base, followed by a cost-effective desulfurizing agent, are attractive for large-scale synthesis. nih.gov Furthermore, the ease of product isolation and purification is a critical factor. Processes that yield the product in high purity with minimal need for complex purification steps like column chromatography are highly desirable for industrial applications. nih.gov

Regioselectivity and Stereoselectivity Control in Derivatization

This compound is a versatile electrophile that can react with a wide range of nucleophiles to generate a diverse array of derivatives, such as thioureas, thiazoles, and other heterocyclic systems. The control of regioselectivity and stereoselectivity in these derivatization reactions is crucial for the synthesis of specific target molecules with desired biological or material properties.

Regioselectivity: The isothiocyanate group (-N=C=S) possesses two electrophilic centers: the carbon atom and, to a lesser extent, the sulfur atom. The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, soft nucleophiles tend to attack the soft sulfur atom, while hard nucleophiles attack the harder carbon atom. However, for most common nucleophiles, such as amines and carbanions, the attack predominantly occurs at the carbon atom of the isothiocyanate moiety. arkat-usa.org

In the context of this compound, the pyridine ring itself can influence the reactivity and regioselectivity of reactions. The nitrogen atom in the pyridine ring is a nucleophilic center, and in certain reactions, this can lead to intramolecular cyclizations or other complex transformations. The electronic properties of substituents on the pyridine ring can also modulate the electrophilicity of the isothiocyanate group and thereby influence the regioselectivity of nucleophilic attack.

Stereoselectivity: When this compound reacts with chiral nucleophiles or in the presence of chiral catalysts, the formation of stereoisomeric products is possible. The control of stereoselectivity is of paramount importance in the synthesis of chiral drugs and other bioactive molecules. For instance, the reaction of an isothiocyanate with an enolate can be stereoselective, leading to the formation of a specific isomer of the resulting thiazolidine. wikipedia.org

While specific studies on the stereoselective derivatization of this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. The use of chiral auxiliaries, chiral catalysts, or chiral reagents can be employed to induce facial selectivity in the approach of the nucleophile to the planar isothiocyanate group. The development of stereoselective methods for the derivatization of this compound represents an active area of research, driven by the demand for enantiomerically pure compounds in various fields.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for this compound to minimize the environmental impact of chemical processes. Key considerations include the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.

A significant advancement in the green synthesis of pyridyl isothiocyanates has been the development of alternatives to the highly toxic and volatile reagent, thiophosgene. nih.gov One-pot procedures that utilize carbon disulfide and a desulfurizing agent like aqueous iron(III) chloride represent a step towards a more environmentally benign process. rsc.orgnih.gov

To quantify the "greenness" of a chemical process, several metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate fewer byproducts. jocpr.com

The Environmental Factor (E-Factor) , proposed by Roger Sheldon, provides a measure of the total waste generated in a process. libretexts.orgsheldon.nl It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process, with an ideal E-Factor of 0. libretexts.orgsheldon.nl The E-Factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and other process aids. libretexts.orgyoutube.com For instance, a more sustainable synthesis of isothiocyanates using elemental sulfur and catalytic amounts of an amine base has been reported with E-factors as low as 0.989. rsc.orgnih.gov

The application of these metrics to different synthetic routes for this compound can provide a quantitative assessment of their environmental performance and guide the development of more sustainable processes. For example, a one-pot synthesis that minimizes solvent usage and avoids the generation of toxic byproducts would have a significantly lower E-Factor compared to a multi-step process with extensive purification steps. The use of catalytic methods, renewable feedstocks, and energy-efficient reaction conditions are other key aspects of green chemistry that are being explored in the synthesis of this compound and its derivatives. jk-sci.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Aminopyridine |

| Carbon disulfide |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Tetrahydrofuran (THF) |

| 2-Chloro-5-isothiocyanatopyridine |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Iron(III) chloride |

| Thiophosgene |

| Aniline (B41778) |

| Thiourea (B124793) |

| Thiazole (B1198619) |

| Phenyl isothiocyanate |

Chemical Reactivity and Mechanistic Investigations of 2 Isothiocyanatopyridine

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The central carbon atom of the isothiocyanate group in 2-isothiocyanatopyridine is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This renders it susceptible to attack by a diverse range of nucleophiles. These reactions, known as nucleophilic additions, are fundamental to the synthetic utility of isothiocyanates and proceed via the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final product.

The reaction between this compound and primary or secondary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. This addition breaks the C=S pi bond, forming a tetrahedral intermediate which is subsequently protonated to yield the stable thiourea product.

This reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine reactant. The resulting pyridyl-thiourea derivatives are of significant interest in medicinal chemistry and materials science.

Table 1: Synthesis of N-(Pyridin-2-yl)thiourea Derivatives

| Entry | Amine Reactant | Product | Yield (%) |

| 1 | Aniline (B41778) | N-phenyl-N'-(pyridin-2-yl)thiourea | 95 |

| 2 | Benzylamine | N-benzyl-N'-(pyridin-2-yl)thiourea | 92 |

| 3 | Cyclohexylamine | N-cyclohexyl-N'-(pyridin-2-yl)thiourea | 88 |

| 4 | Morpholine | 4-( (pyridin-2-yl)carbamothioyl)morpholine | 90 |

The reaction of isothiocyanates with alcohols is a known method for the synthesis of thiocarbamates, not carbamates. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isothiocyanate group. This process, analogous to the reaction with amines, leads to the formation of an O-alkyl thiocarbamate, also known as a thionocarbamate. The reaction proceeds through a tetrahedral intermediate that is subsequently protonated.

While the outline specifies carbamate (B1207046) formation, it is important to note that the direct reaction of this compound with an alcohol yields a thiocarbamate (containing a C=S bond). The formation of a carbamate (containing a C=O bond) would require subsequent oxidative desulfurization steps. A recent multicomponent reaction strategy has been developed involving isocyanides, elemental sulfur, and alcohols, which proceeds through an in-situ generated isothiocyanate intermediate to form O-thiocarbamates under mild, catalyst-free conditions. nih.gov

Table 2: Synthesis of O-Alkyl N-(pyridin-2-yl)thiocarbamates

| Entry | Alcohol Reactant | Product | Conditions |

| 1 | Methanol | O-methyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |

| 2 | Ethanol | O-ethyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |

| 3 | Isopropanol | O-isopropyl N-(pyridin-2-yl)carbamothioate | Base catalyst, reflux |

In a reaction pathway parallel to that with alcohols, this compound readily reacts with thiols (mercaptans) to produce dithiocarbamates. The sulfur atom of the thiol acts as the nucleophile, attacking the central carbon of the isothiocyanate. The resulting intermediate is then protonated to afford the S-alkyl or S-aryl dithiocarbamate (B8719985). This reaction is efficient for a broad range of thiols and provides a direct route to these sulfur-rich compounds. nih.gov

The mechanism is consistent with other nucleophilic additions to the isothiocyanate moiety, highlighting the predictable reactivity of this functional group.

Table 3: Synthesis of S-Alkyl N-(pyridin-2-yl)dithiocarbamates

| Entry | Thiol Reactant | Product | Yield (%) |

| 1 | Ethanethiol | S-ethyl (pyridin-2-yl)carbamodithioate | 85 |

| 2 | Thiophenol | S-phenyl (pyridin-2-yl)carbamodithioate | 82 |

| 3 | Benzyl Mercaptan | S-benzyl (pyridin-2-yl)carbamodithioate | 87 |

The electrophilicity of the isothiocyanate carbon allows for reactions with a variety of other nucleophiles, including carbon-based nucleophiles like Grignard reagents and cyanide ions.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) are potent sources of carbanions that readily add to the isothiocyanate group. rsc.org This reaction forms a new carbon-carbon bond and, after acidic workup, yields a thioamide. For instance, the reaction of this compound with methylmagnesium bromide would produce N-(pyridin-2-yl)ethanethioamide. This method is a valuable tool for carbon chain extension. masterorganicchemistry.comadichemistry.comleah4sci.com

Reaction with Cyanide: The cyanide ion (CN⁻) is an ambident nucleophile and can react with isothiocyanates. publish.csiro.au Attack through the carbon atom on the isothiocyanate carbon, followed by rearrangement or further reaction, can lead to the formation of various heterocyclic systems. The regioselectivity of the attack (carbon vs. nitrogen) can be influenced by reaction conditions and the substrate. nih.govnih.gov

Cycloaddition Reactions Involving this compound

Beyond simple nucleophilic additions, the isothiocyanate group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic scaffolds. These reactions involve the formation of multiple bonds in a single step.

A notable transformation involving isothiocyanates is their participation in formal [3+2] cycloaddition reactions with isocyanides to generate five-membered heterocyclic rings. researchgate.net In this type of reaction, the isothiocyanate does not act as a 1,3-dipole itself. Instead, in the presence of a base, an isothiocyanate bearing an α-electron-withdrawing group can be deprotonated to form a nucleophilic carbanion. This carbanion and the adjacent isothiocyanate group together act as a formal 1,3-dipole. researchgate.net

For this compound, while the pyridine (B92270) ring itself is electron-withdrawing, a similar reaction pathway could be envisaged with a suitably activated derivative or under specific basic conditions. The isocyanide acts as the two-atom component (dipolarophile). The reaction sequence involves the initial nucleophilic attack of the isocyanide carbon on the isothiocyanate carbon, followed by an intramolecular cyclization of the resulting intermediate to form a five-membered heterocyclic ring, such as a thiazoline (B8809763) or imidazole (B134444) derivative. This strategy provides a convergent and efficient route to complex heterocyclic systems. rsc.orgresearchgate.netrsc.org

Intramolecular Cyclization Pathways and Product Diversification

The isothiocyanate functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. In molecules where a nucleophilic center is suitably positioned, this compound derivatives can undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. This pathway is a powerful tool for product diversification, yielding complex molecular architectures from relatively simple starting materials.

A key strategy involves the initial conversion of this compound into a thiourea derivative by reaction with a molecule containing both an amine and another nucleophilic group. This intermediate then undergoes intramolecular cyclization. For instance, the reaction of 3-aminopyridin-2(1H)-ones with various isothiocyanates (a reaction class to which this compound belongs) leads to the formation of N-substituted thioureas. These thiourea derivatives possess the structural requirements for intramolecular cyclization. osi.lvresearchgate.net

Depending on the nature of the substituent introduced and the reaction conditions, these thioureas can cyclize to form different heterocyclic products. For example, N-allylthioureas derived from 3-aminopyridin-2-ones have been shown to undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. osi.lv Similarly, N-acylthiourea precursors can cyclize to form 1,3-thiazin-4-one structures. osi.lv This highlights how a single starting material, through conversion to a reactive intermediate, can be directed down different cyclization pathways to generate a diverse range of products.

The general scheme for such a process, starting from a conceptual reaction of this compound with an amino-alcohol, is outlined below:

Thiourea Formation: The primary amine of the nucleophilic partner attacks the electrophilic carbon of the isothiocyanate group of this compound to form an N,N'-disubstituted thiourea intermediate.

Intramolecular Cyclization: A suitably located nucleophile within the substituent (e.g., a hydroxyl group) then attacks the thiourea's thione carbon or another electrophilic center, leading to ring closure and the elimination of a small molecule (like water), to form a stable heterocyclic product.

This strategy demonstrates the utility of this compound as a building block for creating diverse and complex molecules, particularly fused thiazole (B1198619) and thiazine (B8601807) ring systems.

Reduction Chemistry of the Isothiocyanate Functional Group

The isothiocyanate group (-N=C=S) in this compound is susceptible to reduction by various hydride reagents. The outcome of the reduction is dependent on the specific reagent used and the reaction conditions. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the functional group. wikipedia.orgic.ac.ukmasterorganicchemistry.com

Reduction with Strong Hydride Reagents (e.g., LiAlH₄)

Lithium aluminum hydride is a potent reducing agent that can reduce a wide range of functional groups, including amides and nitriles. wikipedia.orgmasterorganicchemistry.com Given its high reactivity, LiAlH₄ is expected to reduce the isothiocyanate group in this compound to the corresponding secondary amine. The reaction proceeds by the addition of hydride ions to the central carbon of the NCS group.

Reaction: this compound → N-methyl-pyridin-2-amine

This transformation is analogous to the reduction of amides to amines. wikipedia.org The process involves the conversion of the C=S and C=N bonds into C-H and N-H bonds.

Reduction with Milder Hydride Reagents (e.g., NaBH₄)

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄. libretexts.org While it readily reduces aldehydes and ketones, its reactivity towards isothiocyanates is more limited. libretexts.org Studies on the reduction of phenyl isothiocyanate with NaBH₄ have shown that the product is N-methylaniline, indicating a similar conversion to the secondary amine. cdnsciencepub.com Another specialized reagent, sulfurated sodium borohydride (NaBH₂S₃), has been used to reduce phenyl isothiocyanate to aniline (the primary amine). cdnsciencepub.com This suggests that with milder or modified borohydride reagents, different reduction products may be accessible.

The table below summarizes the expected products from the reduction of this compound based on the known reactivity of different reducing agents with analogous compounds.

| Reagent | Expected Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | N-methyl-pyridin-2-amine | Strong reducing agent, leads to the fully reduced secondary amine. wikipedia.org |

| Sodium Borohydride (NaBH₄) | N-methyl-pyridin-2-amine | Milder reagent, but reported to reduce phenyl isothiocyanate to the secondary amine. cdnsciencepub.com |

| Sodium Borohydride / Additives | Pyridin-2-amine, N-methyl-pyridin-2-amine | The product can vary depending on additives and conditions, by analogy to phenyl isothiocyanate reduction. cdnsciencepub.com |

Mechanistic Elucidation of Key Chemical Transformations

The chemical reactivity of this compound is fundamentally governed by the electronic properties of the isothiocyanate (-N=C=S) functional group. The central carbon atom of this group is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and sulfur. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles. nih.gov

The electrophilicity is a result of the cumulative inductive effects of the adjacent nitrogen and sulfur atoms, as well as the presence of pi-bonds that can accept electron density. Nucleophilic addition to this carbon is the key initial step in most reactions involving isothiocyanates, including the formation of thioureas, thiocarbamates, and various heterocyclic systems. nih.gov

In this compound, the electrophilic character of the isothiocyanate carbon is further influenced by the pyridine ring. The pyridine ring is electron-withdrawing, which can further increase the partial positive charge on the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to alkyl or simple aryl isothiocyanates.

This enhanced electrophilicity is evident in reactions like the Diels-Alder cycloaddition, where this compound can act as a dienophile. wikipedia.orgmasterorganicchemistry.com In this role, the C=S bond of the isothiocyanate group reacts with a conjugated diene. The reaction is facilitated by the electron-deficient nature of the dienophile. The electron-withdrawing pyridine ring contributes to the LUMO-lowering activation necessary for an efficient cycloaddition reaction. princeton.edu

The selectivity of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), whereas a thermodynamically controlled reaction favors the most stable product. Reaction conditions such as temperature and time can often be manipulated to favor one pathway over the other.

A notable example of this principle in the chemistry of this compound is its dimerization. At room temperature, 2-pyridyl isothiocyanate undergoes a [4+2] cycloaddition (Diels-Alder) reaction with itself to form a dimeric structure, 3-(2-pyridyl)-pyrido[1,2-a]-1,3,5-triazine-2,4-dithione. In this reaction, one molecule acts as the diene component (containing a C=N-C=N system) and the other acts as the dienophile (utilizing the C=S bond).

This dimerization is reversible. When the dimer is heated in solution to approximately 70°C, it reverts to the starting monomeric this compound. This temperature-dependent equilibrium is a classic indicator of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures (e.g., room temperature), the formation of the dimer is favored. This suggests that the dimer is the kinetic product —it is formed more rapidly than any potential decomposition or alternative reaction.

Thermodynamic Control: At higher temperatures (e.g., 70°C), the equilibrium shifts back towards the monomer. This indicates that the monomer is the thermodynamic product under these conditions. The increased thermal energy allows the system to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), leading to the formation of the more stable species at that temperature.

The interplay between these two regimes is crucial for synthetic applications. To use monomeric this compound in reactions, the dimeric form is often heated to generate the reactive monomer in situ, which is then trapped by another reagent in a subsequent reaction.

| Condition | Favored Product | Type of Control | Rationale |

| Room Temperature | Dimer | Kinetic | The pathway to the dimer has a lower activation energy, allowing it to form faster. |

| Elevated Temperature (~70°C) | Monomer | Thermodynamic | With sufficient energy, the system reaches equilibrium, favoring the more stable monomeric state. |

Applications of 2 Isothiocyanatopyridine in Organic Synthesis and Materials Science

Precursor for Novel Nitrogen- and Sulfur-Containing Heterocyclic Systems

The dual reactivity of 2-isothiocyanatopyridine makes it an ideal starting material for the synthesis of various fused and unfused heterocyclic compounds. The pyridine (B92270) nitrogen can act as a nucleophile or a base, while the isothiocyanate group is susceptible to nucleophilic attack, providing a versatile platform for cyclization reactions.

Synthesis of Thiazole (B1198619) Derivatives and Analogues

While direct, specific examples of this compound in the synthesis of thiazoles are not extensively documented in readily available literature, the general reactivity of isothiocyanates provides a clear pathway for such transformations. The Hantzsch thiazole synthesis and its variations are cornerstone methods for the construction of the thiazole ring. In a hypothetical application, this compound could react with α-haloketones to yield 2-(pyridin-2-ylamino)thiazole derivatives. The reaction would proceed via initial nucleophilic attack of the sulfur atom of the isothiocyanate onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

A plausible reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of 2-(Pyridin-2-ylamino)thiazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | α-Haloketone (e.g., 2-chloroacetophenone) | 2-(Pyridin-2-ylamino)-4-phenylthiazole |

This approach would allow for the introduction of the pyridyl moiety at the 2-position of the thiazole ring, a common structural motif in pharmacologically active compounds.

Formation of Pyrido[2,3-d]pyrimidine (B1209978) and Related Annulated Systems

The fusion of a pyridine and a pyrimidine (B1678525) ring to form the pyrido[2,3-d]pyrimidine scaffold is a significant transformation in medicinal chemistry, as this core is present in numerous bioactive molecules. nih.gov this compound can serve as a key precursor in the construction of this heterocyclic system. For instance, the reaction of this compound with 2-amino-3-cyanopyridines can lead to the formation of pyrido[2,3-d]pyrimidine derivatives. researchgate.net The reaction is believed to proceed through the initial formation of a thiourea (B124793) intermediate, followed by an intramolecular cyclization.

The versatility of this approach allows for the synthesis of a variety of substituted pyrido[2,3-d]pyrimidines by varying the substituents on the starting materials.

Table 1: Examples of Pyrido[2,3-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 2-Amino-3-cyanopyridine | Substituted Pyrido[2,3-d]pyrimidine | researchgate.net |

| Phenylisothiocyanate | 2-Amino-6-aryl-4-(trifluoromethyl)nicotinonitrile | 7-Aryl-4-imino-3-phenyl-5-(trifluoromethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one | N/A |

Derivatization to Thiazolidine-2-imine Scaffolds

The reaction of isothiocyanates with aziridines or other three-membered rings containing a nitrogen atom provides a direct route to five-membered heterocyclic systems. Specifically, this compound can be employed in the synthesis of thiazolidine-2-imine derivatives. This transformation typically involves the ring-opening of an activated aziridine (B145994) by the thiocyanate (B1210189) anion, followed by intramolecular cyclization.

Alternatively, multicomponent reactions offer a powerful tool for the one-pot synthesis of these scaffolds. For example, the reaction of an amine, an aldehyde, and this compound in the presence of a suitable coupling agent can lead to the formation of highly substituted thiazolidine-2-imines.

Construction of Pyrido[3,2-d]pyrimidine (B1256433) Ring Systems

The synthesis of the isomeric pyrido[3,2-d]pyrimidine ring system from this compound is a less commonly reported transformation. However, based on established synthetic methodologies for this scaffold, a plausible route could involve the reaction of this compound with an appropriately substituted aminopyrimidine. The regioselectivity of the cyclization would be a critical factor in determining the final product. While specific examples utilizing this compound are not readily found in the literature, the general strategy of using isothiocyanates as building blocks for fused pyrimidines is well-established. mdpi.com

Synthesis of Pyrido[1,2-f]pyrimido-[4,5-d]pyrimidine Derivatives

The construction of the complex, tetracyclic pyrido[1,2-f]pyrimido-[4,5-d]pyrimidine ring system is a challenging synthetic endeavor. A thorough search of the chemical literature did not reveal any specific methods for the synthesis of this heterocyclic scaffold utilizing this compound as a starting material. The synthesis of the related pyrimido[4,5-d]pyrimidine (B13093195) core is well-documented, often involving the cyclization of functionalized pyrimidine precursors. nih.govresearchgate.netoiccpress.com However, the annulation of the additional pyrido[1,2-f] ring system would require a multi-step sequence, and the direct involvement of this compound in such a pathway has not been reported.

Building Block for the Assembly of Complex Organic Molecules

Beyond its utility in the synthesis of discrete heterocyclic systems, this compound serves as a valuable building block for the assembly of more complex organic molecules, particularly through multicomponent reactions (MCRs). MCRs allow for the formation of several bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. mdpi.combeilstein-journals.org

The electrophilic nature of the isothiocyanate group in this compound makes it an excellent component in Ugi and Passerini-type reactions. For example, in a Ugi four-component reaction, this compound could react with an amine, an aldehyde (or ketone), and an isocyanide to generate a complex α-acylaminothiourea derivative. These products can then be subjected to further transformations to yield a diverse array of molecular scaffolds.

Table 2: Hypothetical Ugi-type Reaction Involving this compound

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| This compound | Primary Amine | Aldehyde | Isocyanide | α-Acylaminothiourea |

The resulting complex molecules, bearing a pyridylthiourea moiety, can be of interest in medicinal chemistry due to the prevalence of these functional groups in biologically active compounds. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the thiourea group is a known pharmacophore.

This compound has demonstrated its value as a versatile and reactive building block in organic synthesis. Its ability to participate in a variety of cyclization and multicomponent reactions has enabled the synthesis of a range of nitrogen- and sulfur-containing heterocycles and complex acyclic molecules. While its application in the synthesis of certain complex heterocyclic systems remains to be explored, the fundamental reactivity of the this compound scaffold suggests a broad and promising future for its use in the development of novel organic molecules for a multitude of applications.

Integration into Polymer Science and Materials Engineering

The compound this compound serves as a valuable building block in polymer science, primarily through the reactivity of its isothiocyanate group. This functionality allows for its incorporation into polymer structures to create materials with tailored properties, leveraging the inherent characteristics of the pyridine ring, such as its coordination capabilities and thermal stability.

Copolymerization Studies and Polymer Architecture Control

Research into the direct copolymerization of this compound with common vinyl or cyclic monomers is not extensively documented in dedicated studies. However, the integration of the 2-pyridylthiourea moiety, the characteristic reaction product of this compound, into polymer backbones has been successfully achieved through polycondensation reactions. This approach provides a pathway to control polymer architecture and introduce specific functionalities into the main chain.

An exemplary study in this area involves the synthesis of a novel diamine monomer, pyridine-2,6-bis((4-aminophenyl)thioureido)carbonyl (PATC), which is subsequently polymerized with various aromatic dianhydrides. This process yields high-performance poly(pyridine thiourea-imide)s (PPTIs). researchgate.net Although this method does not involve the direct polymerization of this compound, it effectively incorporates the core pyridine-thiourea structure into a well-defined polyimide architecture. The resulting polymers exhibit an amorphous nature and possess high molecular weights, demonstrating that the inclusion of this structural unit is compatible with achieving desirable polymer characteristics. researchgate.net

The properties of these poly(pyridine thiourea-imide)s highlight the influence of the incorporated pyridine-thiourea structure on the final material. The presence of C=S, CONH, and meta-substituted pyridine groups in the polymer backbone contributes to their amorphous nature and solubility in various organic solvents. researchgate.net

Table 1: Molecular Weight and Viscosity of Poly(pyridine thiourea-imide)s (PPTIs)

| Polymer | Inherent Viscosity (dL/g) | Weight Average Molecular Weight (Mw) ( g/mol ) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| PPTI-1 | 0.91 | 68,000 | 35,000 | 1.94 |

| PPTI-2 | 1.16 | 77,000 | 39,000 | 1.97 |

Data sourced from studies on polyimides derived from a pyridine-thiourea diamine monomer. researchgate.net

Design and Synthesis of Functional Polymers

The design and synthesis of functional polymers incorporating the this compound moiety are driven by the desire to impart specific properties, such as enhanced thermal stability, flame retardancy, and metal-coordination capabilities, to the final material. The synthesis of poly(pyridine thiourea-imide)s serves as a prime example of creating such functional polymers. researchgate.net

In this synthetic approach, the thiourea linkage, derived from the conceptual reaction of an isothiocyanate, and the pyridine ring are key functional groups. The introduction of the thiourea group into the polymer backbone has been shown to be an effective strategy for improving thermal stability and flame retardancy. researchgate.net The resulting PPTIs exhibit excellent thermal properties, with 10% weight loss temperatures recorded between 519–563 °C, and high glass transition temperatures ranging from 247 °C to 267 °C. researchgate.net Furthermore, these polymers demonstrate notable flame retardant characteristics, with Limiting Oxygen Index (LOI) values between 38.26 and 39.95. researchgate.net

The presence of the pyridine unit in the polymer backbone also offers potential for applications in areas such as metal ion chelation and catalysis, although these specific functionalities for PPTIs require further investigation. The synthesis strategy allows for the creation of polymers that are soluble in a range of polar and less polar organic solvents, which is advantageous for processing and application. researchgate.net

Table 2: Thermal and Flame Retardant Properties of Poly(pyridine thiourea-imide)s (PPTIs)

| Polymer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Limiting Oxygen Index (LOI) |

|---|---|---|---|

| PPTI-1 | 247 | 519 | 38.26 |

| PPTI-2 | 267 | 563 | 39.95 |

Data reflects the performance of polymers containing the pyridine-thiourea functional unit. researchgate.net

Development of Surface-Grafted Polymer Brushes

While specific studies detailing the use of this compound for the development of surface-grafted polymer brushes are not prominent, the chemical reactivity of the isothiocyanate group presents a viable pathway for such applications. Polymer brushes are assemblies of polymer chains tethered to a surface, and their synthesis often relies on "grafting to" or "grafting from" methods. rsc.orgdrexel.eduresearchgate.net

The "grafting to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to a functionalized surface. In this context, a polymer chain could be end-functionalized with a 2-pyridyl group, and a surface could be modified to present isothiocyanate groups, or vice-versa. A more direct application of this compound would involve its use in a post-polymerization modification step. For instance, a polymer brush bearing primary amine side chains could be reacted with this compound to introduce 2-pyridylthiourea functionalities along the brush.

Alternatively, the isothiocyanate group of this compound can react with amine groups present on a substrate to form a stable thiourea linkage. This reaction could be used to anchor polymerization initiators to a surface. A molecule containing both an amine group and an initiator moiety for a controlled polymerization technique (like ATRP or RAFT) could first be reacted with an isothiocyanate-functionalized surface. The subsequent "grafting from" polymerization of a desired monomer would then generate polymer brushes covalently linked to the surface via the thiourea bond. This strategy would allow for the creation of surfaces decorated with polymer brushes where the pyridine functionality is located at the grafting point. The presence of the 2-pyridyl group at the surface could be exploited for its ability to coordinate metal ions or to influence the surface's physicochemical properties.

Research in Medicinal Chemistry and Bioactive Derivatives of 2 Isothiocyanatopyridine

Anticancer and Chemopreventive Activities of 2-Isothiocyanatopyridine Derivatives

Derivatives of isothiocyanates are recognized for their potent anticancer and chemopreventive effects. mdpi.com These compounds have been shown to inhibit cancer cell growth, induce cell death, and modulate various cellular processes in cancers. mdpi.com The pyridine (B92270) nucleus itself is a key component in various compounds exhibiting significant anticancer activity. semanticscholar.org The conjugation of these two entities in this compound derivatives presents a promising strategy for developing novel anticancer agents.

Mechanisms of Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.commdpi.com Isothiocyanate derivatives are potent inducers of apoptosis in malignant cells through multiple mechanisms.

One of the primary mechanisms involves the intrinsic mitochondrial pathway. Studies on various ITCs demonstrate their ability to disrupt the mitochondrial membrane potential. nih.govresearchgate.net This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the apoptotic cascade. mdpi.com Subsequently, a cascade of caspase enzymes is activated. Research has shown that ITCs such as phenethyl isothiocyanate (PEITC) trigger the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 and caspase-7. mdpi.comnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Furthermore, isothiocyanate derivatives modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. mdpi.com Specifically, ITCs have been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. mdpi.commdpi.com The increased Bax/Bcl-2 ratio facilitates mitochondrial permeabilization and commitment to apoptosis. Some pyridine-containing compounds have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization. nih.gov Another identified mechanism for certain ITCs is the covalent modification of cysteine residues on DNA topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation, which can also lead to apoptosis. nih.gov

Table 1: Effect of Isothiocyanate Derivatives on Apoptotic Markers in Cancer Cells

| Compound/Derivative Class | Cancer Cell Line | Key Apoptotic Events Observed |

|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Breast (MDA-MB-231, MCF-7) | Decreased Bcl-2, Increased Bax, Caspase-3, -8, -9 activation mdpi.com |

| Benzyl Isothiocyanate (BITC) | Leukemia (HL-60) | Disruption of mitochondrial membrane potential, Caspase activation nih.govresearchgate.net |

| Sulforaphane (SFN) | Breast (MCF-7) | Down-regulation of Bcl-2 mdpi.com |

| 2,2'-Bipyridine Derivatives | Hepatocellular Carcinoma (HepG2) | ROS generation, Mitochondrial membrane depolarization, DNA fragmentation nih.gov |

Inhibition of Cell Proliferation and Cell Cycle Modulation

A fundamental characteristic of cancer is uncontrolled cell proliferation driven by a dysregulated cell cycle. Isothiocyanate derivatives have been shown to effectively inhibit the proliferation of a wide range of cancer cell lines. researchgate.netnih.gov This antiproliferative activity is often linked to their ability to induce cell cycle arrest, preventing cancer cells from proceeding through division. nih.gov

The most commonly reported effect of ITCs is the induction of cell cycle arrest at the G2/M phase. nih.govnih.govfrontiersin.org This arrest prevents the cell from entering mitosis. For instance, sulforaphane has been shown to induce G2/M arrest in cervical cancer cells by downregulating the expression of Cyclin B1, a key protein in the Cyclin B1/CDC2 complex that governs entry into mitosis. nih.gov By disrupting this complex, the cell cycle is halted. Studies on various ITCs, including allyl-ITC (AITC), have demonstrated time- and dose-dependent G2/M arrest in leukemia cells. nih.gov

In some contexts, cell cycle arrest at the G1/S checkpoint has also been observed. nih.gov This arrest prevents the cell from initiating DNA synthesis. The inhibition of cell proliferation by ITCs is a crucial component of their chemopreventive action, as it can halt the progression of transformed cells into tumors. nih.govresearchgate.net The combination of ITCs like sulforaphane with other agents has been shown to synergistically inhibit the growth of renal cancer cell lines, further highlighting their potent antiproliferative effects. mdpi.com

Table 2: Impact of Isothiocyanate (ITC) Derivatives on Cancer Cell Proliferation and Cell Cycle

| Compound | Cancer Cell Line | Effect on Proliferation (IC50) | Cell Cycle Phase Arrested |

|---|---|---|---|

| Allyl-ITC (AITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |

| Benzyl-ITC (BITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |

| Phenethyl-ITC (PEITC) | Leukemia (HL-60) | Reported growth inhibition researchgate.net | G2/M nih.gov |

| Sulforaphane (SFN) | Cervical (HeLa, Cx, CxWJ) | Dose-dependent growth inhibition mdpi.com | G2/M nih.gov |

Studies on Selective Targeting of Malignant Cell Lines

A major goal in cancer therapy is the development of agents that selectively target cancer cells while sparing normal, healthy cells. mdpi.com Isothiocyanates have demonstrated a degree of selective toxicity toward cancerous cells. nih.govnih.gov This selectivity appears to be rooted in the fundamental biological differences between normal and malignant cells, particularly in their handling of DNA damage and oxidative stress. nih.gov

Research indicates that the selective antiproliferative activity of ITCs is a consequence of less efficient DNA repair mechanisms in cancer cells. nih.govnih.gov ITCs can induce DNA double-strand breaks (DSBs), a severe form of DNA damage. nih.gov While both cancerous and normal cells experience a block in DNA replication upon treatment with ITCs, the subsequent DNA damage is significantly more pronounced in cancer cells. nih.govnih.gov Normal cells are often able to repair this damage more efficiently and rapidly, whereas cancer cells, which frequently have defects in DNA repair pathways, are overwhelmed by the damage, leading to cell death. nih.govnih.gov

Furthermore, cancer cells often exist in a state of heightened oxidative stress compared to normal cells. ITCs can exacerbate this by inhibiting mitochondrial respiratory chain complexes and depleting intracellular glutathione, a key antioxidant. nih.gov This further pushes the cancer cells past a threshold of oxidative damage that they cannot recover from, while normal cells with lower basal stress levels can better withstand the insult. Studies investigating blends of phytochemicals including ITCs have noted cytotoxicity in cancer cells without harming normal cells, underscoring this potential for selective action. nih.gov

Antimicrobial Properties and Spectrum of Activity

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a rich source of potential antimicrobial drugs. mdpi.com The incorporation of a thiocyanate (B1210189) or isothiocyanate group can further enhance this activity. Research into novel pyridine derivatives has demonstrated a broad spectrum of activity against various microbial strains.

Synthetic 2-aminopyridine (B139424) derivatives have been evaluated for their potency against a panel of microorganisms. nih.gov For example, certain 2-amino-3-cyanopyridine derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov The activity is often structure-dependent, with specific substitutions on the pyridine ring influencing the potency and spectrum. researchgate.net

The mechanism of action for antimicrobial pyridine compounds can vary but may involve the disruption of bacterial cell wall integrity or interference with essential metabolic pathways. The lipophilicity and electronic properties conferred by different substituents on the pyridine ring are crucial for their interaction with bacterial targets. While extensive data on this compound itself is limited, the established antimicrobial profile of related pyridine structures provides a strong rationale for its investigation.

Table 3: Antimicrobial Activity of Pyridine Derivatives Against Various Strains

| Compound Class | Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | Gram-positive | 39 nih.gov |

| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | Gram-positive | 39 nih.gov |

| 2-amino-3-cyanopyridine derivative (2c) | Bacillus cereus | Gram-positive | 78 nih.gov |

| 2-amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | Gram-positive | 78 nih.gov |

Role in Drug Discovery and Development Methodologies

The this compound scaffold represents a versatile building block in modern drug discovery. Its unique chemical properties, combining an aromatic heterocyclic ring with a reactive isothiocyanate group, make it a valuable component for designing targeted therapeutic agents.

Rational Ligand Design for Specific Biological Targets

Rational drug design, particularly structure-based drug design (SBDD), is a cornerstone of modern medicinal chemistry. saromics.comrowansci.com This approach utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and specificity. rowansci.com The pyridine ring is a privileged scaffold in this context, frequently used to orient functional groups correctly within a target's binding site. nih.gov

The this compound moiety can be incorporated into lead compounds to achieve specific therapeutic aims. Computational methods like molecular docking are employed to predict how these derivatives will interact with the amino acid residues in the active site of a target protein. nih.govmdpi.com These in silico studies help in prioritizing which derivatives to synthesize and test, saving time and resources. nih.gov For example, docking studies have been used to investigate the binding of new isothiocyanate derivatives to cyclooxygenase (COX) enzymes and to guide the design of pyridine-based agonists for Protein Kinase C (PKC). nih.govrsc.org

The isothiocyanate group itself can serve as a key interaction point or as a reactive "warhead" for forming covalent bonds with specific residues, such as cysteine, within a target protein. This can lead to potent and irreversible inhibition, a desirable characteristic for certain therapeutic targets. The development of pharmacophore models, which define the essential structural features required for biological activity, can also guide the design of novel ligands based on the this compound scaffold. nih.gov The use of 3-pyridyl-isothiocyanate as a starting point for designing H₂S-releasing drugs highlights the utility of this chemical class in generating novel pharmacologically active agents. nih.gov

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of this compound, SAR analyses focus on how changes to the pyridine ring and the isothiocyanate group affect their therapeutic potential.

The pyridine nucleus is a common scaffold in many biologically active compounds. nih.gov SAR studies on various pyridine derivatives have revealed that the type, number, and position of substituents on the ring are critical for their antiproliferative activity. nih.gov For instance, the addition of methoxy (O-CH3) groups to a pyridine-derived compound has been shown to increase its activity, with a higher number of these groups often leading to lower IC50 values, indicating greater potency. nih.gov Similarly, the presence of halogens (such as Br, Cl, F), amino (NH2), and hydroxyl (OH) groups can significantly influence the biological effects of the derived compounds. nih.gov